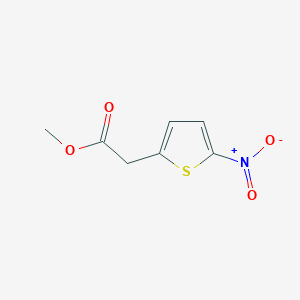

Methyl 2-(5-nitrothiophen-2-yl)acetate

Description

Methyl 2-(5-nitrothiophen-2-yl)acetate (CAS: Not explicitly listed; molecular formula: C₇H₇NO₄S, calculated molecular weight: 201.2 g/mol) is an ester derivative featuring a nitro-substituted thiophene ring. This compound is synthesized via an SN2 reaction between 2-nitrothiophene-5-anion and methyl chloroacetate, as evidenced by gas-phase studies .

Properties

IUPAC Name |

methyl 2-(5-nitrothiophen-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-12-7(9)4-5-2-3-6(13-5)8(10)11/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXXCKXNNUMAJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(S1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 2-(5-nitrothiophen-2-yl)acetate is a compound that has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its thiophene ring, which is known for its role in various biological activities. The presence of the nitro group enhances its potential reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that the compound may induce apoptosis in cancer cells by modulating pathways related to cell survival and death. Its mechanism involves the generation of reactive intermediates upon reduction of the nitro group, which can interact with cellular components and affect various signaling pathways.

Biological Activities

1. Anticancer Activity

Several studies have demonstrated the anticancer potential of this compound:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. This effect is often concentration-dependent, with significant reductions in cell viability observed at higher concentrations .

- Cell Cycle Arrest : Research indicates that treatment with this compound can lead to cell cycle arrest, further contributing to its anticancer effects. It has been reported to modulate key proteins involved in apoptosis, such as Bcl-2 and Bax, promoting a shift towards pro-apoptotic signaling .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SKOV-3 (Ovarian) | 10 | Induction of apoptosis |

| MCF-7 (Breast) | 15 | Cell cycle arrest |

| A549 (Lung) | 12 | Modulation of Bcl-2/Bax ratio |

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

- Cytokine Inhibition : Studies suggest that this compound can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in vitro and in vivo . This activity makes it a potential candidate for treating inflammatory diseases.

Case Studies

Case Study 1: Anticancer Efficacy in SKOV-3 Cells

In a controlled study, SKOV-3 ovarian cancer cells were treated with varying concentrations of this compound. The results indicated a significant decrease in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis. The study highlighted the compound's potential as a therapeutic agent against ovarian cancer .

Case Study 2: Anti-inflammatory Effects on Macrophages

Another study focused on the anti-inflammatory effects of this compound on macrophage cell lines. The compound was found to significantly reduce the levels of TNF-alpha and IL-6, demonstrating its efficacy in modulating inflammatory responses.

Scientific Research Applications

Medicinal Chemistry

Anti-Cancer Properties

Methyl 2-(5-nitrothiophen-2-yl)acetate has been investigated for its anti-cancer properties. Research indicates that compounds with nitrothiophene moieties can induce apoptosis in cancer cell lines, including breast and lung cancers. The mechanism often involves the reduction of the nitro group, leading to reactive intermediates that interact with cellular components and inhibit tumor growth.

Anti-Inflammatory Effects

The compound has also shown potential as an anti-inflammatory agent. Studies have reported its ability to inhibit cytokine production and reduce inflammatory markers both in vitro and in vivo, suggesting a mechanism that may involve modulation of specific signaling pathways.

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for various functionalizations, making it useful in the development of new compounds with tailored biological activities. For instance, it can be employed in the synthesis of thiophene-based derivatives that exhibit enhanced pharmacological profiles .

Materials Science

In materials science, this compound is utilized as a non-ionic organic buffering agent, particularly in cell cultures where maintaining a stable pH is crucial. It has been identified as effective within a pH range of 6 to 8.5, making it suitable for various biological applications .

Case Study 1: Anti-Cancer Activity

A study examined the effects of this compound on SKOV-3 ovarian cancer cells. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM after 72 hours of treatment. The compound was found to modulate apoptotic pathways by increasing the expression of pro-apoptotic markers (Bax) while decreasing anti-apoptotic markers (Bcl2) .

Case Study 2: Synthesis and Functionalization

Research focused on synthesizing thiophene derivatives from this compound highlighted its role as a precursor for more complex molecules. The study reported high yields of functionalized products through nucleophilic substitution reactions, showcasing its utility in developing new therapeutic agents .

Data Tables

Chemical Reactions Analysis

Base-Catalyzed Alkylation

Methyl 3-hydroxy-5-nitro-2-thiophenecarboxylate (structurally related to the target compound) undergoes O-alkylation under mild conditions (Table 1). For example:

-

Reaction: Benzylation using K₂CO₃ in DMF at 20°C for 18 hours yields 97% of the O-benzyl derivative .

-

Mechanism: Deprotonation of the hydroxyl group by K₂CO₃ facilitates nucleophilic substitution with benzyl bromide.

Table 1: Alkylation Reactions of Nitrothiophene Esters

Nucleophilic Substitution Reactions

The nitro group at the 5-position of thiophene activates the ring for electrophilic and nucleophilic substitutions:

-

Vicarious Nucleophilic Substitution (VNS): Gas-phase reactions of 2-nitrothiophene anions with C–H acids (e.g., chloroform, methyl chloroacetate) result in σ-adduct formation and HCl elimination .

-

Tele/Cine Substitution: Reactions with acetonitrile or acetone generate [A – HNO₂]⁻ products via nitro-group displacement .

Cyclization and Heterocycle Formation

Nitrothiophene esters serve as precursors for fused heterocycles:

-

Thiazolidinone Synthesis: Reaction of 4-phenylthiosemicarbazido derivatives with chloroacetic acid yields 4-oxo-3-phenylthiazolidin-2-ylidene hydrazones (e.g., compound 9 , 70% yield) .

-

Thiadiazole Derivatives: Three-component reactions with trialkyl phosphites and dialkyl acetylene dicarboxylates produce stereoselective alkylidene thiazoles .

Table 2: Cyclization Reactions Involving Nitrothiophene Esters

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between Methyl 2-(5-nitrothiophen-2-yl)acetate and related compounds:

Key Observations :

- Electron-withdrawing groups: The nitro group in this compound enhances electrophilicity, making it more reactive in substitution reactions compared to non-nitro analogs like methyl 2-thienyl acetate .

- Ester group variations : Bulkier esters (e.g., tert-butyl in GSK4112) increase lipophilicity and metabolic stability, whereas methyl esters favor reactivity and solubility .

- Biological activity : Thiadiazole-containing analogs (e.g., compound 89 in ) exhibit potent antimicrobial activity, suggesting that the nitro-thiophene scaffold synergizes with heterocyclic systems for efficacy.

Physicochemical Properties

- Solubility: Methyl esters (e.g., C₇H₇NO₄S) generally exhibit higher aqueous solubility than tert-butyl analogs due to reduced hydrophobicity.

- Stability: Nitro groups may confer photolytic sensitivity, requiring storage in dark conditions, whereas sulfonamide derivatives (e.g., C₁₀H₁₃NO₅S) offer enhanced stability .

Preparation Methods

Direct Esterification of 5-Nitrothiophene-2-Acetic Acid

One common synthetic route to methyl 2-(5-nitrothiophen-2-yl)acetate involves the esterification of 5-nitrothiophene-2-acetic acid with methanol under acidic conditions.

- Procedure: The carboxylic acid is refluxed with excess methanol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Mechanism: Acid-catalyzed nucleophilic attack of methanol on the protonated carboxyl group leads to the formation of the methyl ester.

- Yield: Typically moderate to high yields (70-90%) are reported.

- Purification: The product is isolated by extraction, washing, drying over anhydrous magnesium sulfate, and concentration under reduced pressure.

This method is straightforward and widely used due to the commercial availability of 5-nitrothiophene-2-acetic acid or its precursors.

Reduction of 5-Nitrothiophene-2-Carboxaldehyde Followed by Esterification

An alternative preparation involves a two-step process starting from 5-nitrothiophene-2-carboxaldehyde:

- Step 1: Reduction of Aldehyde to Alcohol

- The aldehyde is reduced to the corresponding alcohol using reducing agents such as sodium borohydride or catalytic hydrogenation.

- Step 2: Conversion to Bromide and Subsequent Esterification

- The alcohol intermediate is converted to the bromide using phosphorus tribromide.

- The bromide is then reacted with methyl acetate or methanol under basic conditions to yield this compound.

This sequence is useful when the aldehyde is more readily available or when selective functionalization is required before ester formation.

Palladium-Catalyzed Cross-Coupling Approaches

Although more commonly applied to synthesize substituted thiophenes, palladium-catalyzed Suzuki-Miyaura cross-coupling reactions have been reported for related nitrothiophene derivatives:

- Key Reactants: 2-bromo-5-nitrothiophene and boronic acid derivatives.

- Catalysts: Pd(PPh3)4 or PdCl2(PPh3)2.

- Conditions: Reactions typically carried out at 70–90°C in the presence of bases such as Na2CO3, K2CO3, or Cs2CO3.

- Outcome: Moderate to good yields of coupled products, which can be further transformed into methyl esters.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| 1 | 5-Nitrothiophene-2-acetic acid | Methanol, acid catalyst (H2SO4 or p-TsOH), reflux | 70–90 | Direct esterification; simple and efficient |

| 2 | 5-Nitrothiophene-2-carboxaldehyde | NaBH4 reduction; PBr3 bromination; reaction with MeOH | Moderate to high | Multi-step; useful if aldehyde is available |

| 3 | 2-Bromo-5-nitrothiophene + boronic acids | Pd catalyst, base (Na2CO3/K2CO3/Cs2CO3), 70–90°C | Moderate to good | Suzuki coupling for substituted derivatives |

| 4 | Thiosemicarbazones + diethyl-2-bromomalonate | Reflux in ethanol, sodium acetate | ~85 | Functionalized esters with heterocyclic rings |

| 5 | Methyl ester + hydrazine hydrate | Reflux in ethanol, acid catalysis | Variable | Intermediate for hydrazone synthesis |

Detailed Research Findings

- The direct esterification method is the most commonly employed due to its simplicity and availability of starting materials.

- Palladium-catalyzed cross-coupling reactions provide a versatile platform for structural modification, though they require careful control of reaction conditions and purification steps.

- The use of thiosemicarbazones and subsequent alkylation reactions has been demonstrated to yield methyl esters efficiently while allowing incorporation of additional functional groups.

- Reduction and halogenation of 5-nitrothiophene-2-carboxaldehyde followed by nucleophilic substitution is a reliable route when aldehyde precursors are more accessible.

- Hydrazide intermediates confirm the feasibility of converting methyl esters into more complex derivatives, highlighting the ester’s synthetic utility.

Q & A

Q. What synthetic routes are commonly employed for Methyl 2-(5-nitrothiophen-2-yl)acetate, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nitration of 2-thiophene derivatives followed by esterification. For example:

Nitration : Introduce a nitro group at the 5-position of 2-thienylacetic acid using nitric acid/sulfuric acid under controlled temperatures (0–5°C) to minimize side reactions .

Esterification : React the nitrated intermediate with methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like DCC .

Optimization : Yield improvements require precise control of stoichiometry, temperature, and catalyst loading. GC-MS or HPLC can monitor reaction progress and purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., nitro group at C5 of thiophene). Key signals include aromatic protons (~δ 7.5–8.0 ppm) and ester carbonyl (~δ 3.7 ppm for OCH₃) .

- IR : Confirm ester carbonyl (~1700 cm⁻¹) and nitro group (~1520 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS validates molecular weight (C₇H₇NO₄S; theoretical 201.18 g/mol) and fragmentation patterns .

Q. How can researchers ensure purity during synthesis, and what analytical methods are recommended?

- Methodological Answer :

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or melting point determination. Contradictory data in literature may arise from residual solvents; TGA can assess thermal stability .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in nitro-substituted thiophene derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX or OLEX2 refines bond lengths, angles, and torsion angles. For example:

- Software : SHELXL refines structures using high-resolution data. ORTEP-3 visualizes thermal ellipsoids and intermolecular interactions.

- Challenges : Nitro group orientation may cause disorder; iterative refinement and Hirshfeld surface analysis address this .

Q. What computational methods predict the reactivity of the nitro group in this compound?

- Methodological Answer :

- DFT Calculations : Gaussian or ORCA software models nitro group reduction pathways (e.g., to amine derivatives). Key parameters include HOMO-LUMO gaps and Fukui indices .

- MD Simulations : Analyze solvation effects on nitro group stability in polar solvents (e.g., DMSO) .

Q. How do researchers address contradictions in reported biological activities of nitro-thiophene derivatives?

- Methodological Answer :

- Dose-Response Studies : Compare IC₅₀ values across cell lines (e.g., cancer vs. normal) to validate specificity .

- Mechanistic Probes : Use fluorescent tags or isotopic labeling to track cellular uptake and target engagement .

Q. What strategies stabilize this compound against thermal or photolytic degradation?

- Methodological Answer :

- Storage : Under inert gas (Ar) at –20°C in amber vials to prevent nitro group decomposition .

- Stability Assays : Accelerated aging studies (40°C/75% RH) with HPLC monitoring .

Key Recommendations for Researchers

- Experimental Design : Prioritize reproducibility by documenting reaction conditions (e.g., solvent purity, humidity) .

- Data Contradictions : Cross-validate results using orthogonal methods (e.g., XRD + DFT for structural conflicts) .

- Safety : Follow protocols for nitro compound handling (e.g., PPE, fume hoods) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.